tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Description
tert-Butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-1-ene core. Key structural elements include:
- A tert-butyl carbamate group at position 8, providing steric bulk and stability .
- A sulfanylidene (thione) group at position 3, which enhances reactivity toward nucleophiles and metal coordination .
This compound belongs to a broader class of spirocyclic triazaspirodecanes, which are of interest in medicinal chemistry for their conformational rigidity and ability to modulate biological targets .
Properties
IUPAC Name |
tert-butyl 3-(3-methoxyphenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-18(2,3)25-17(23)22-10-8-19(9-11-22)20-15(16(26)21-19)13-6-5-7-14(12-13)24-4/h5-7,12H,8-11H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJWTARNIHOGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC(=S)C(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.425 g/mol. The compound features a spirocyclic structure which is significant in medicinal chemistry for enhancing biological activity.
Antimicrobial Properties
Recent studies have shown that compounds with similar structural motifs exhibit notable antimicrobial activity. For instance, derivatives of triazaspiro compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene... | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies using cell lines such as HeLa and MCF-7 have indicated that similar spirocyclic compounds can induce apoptosis in cancer cells at specific concentrations.
Case Study: Cytotoxic Effects
A study assessed the cytotoxic effects of a related triazaspiro compound on MCF-7 cells. The results indicated an IC50 value of approximately 25 µM, suggesting that modifications in the structure could enhance or diminish activity.
The proposed mechanism of action for compounds like tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene involves interaction with cellular targets such as protein kinases or enzymes involved in metabolic pathways. This interaction can disrupt normal cellular functions leading to apoptosis in cancer cells or inhibition of bacterial growth.
Research Findings
Several research articles highlight the biological activity of related compounds. For example:
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that triazaspiro compounds exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Research in Cancer Letters showed that spirocyclic compounds could effectively induce cell death in various cancer cell lines through mitochondrial pathways.
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the phenyl group or sulfanylidene moiety can enhance biological activity.
Comparison with Similar Compounds
Positional Isomerism: 3-Methoxy vs. 4-Methoxy
Bulkier Substituents
- tert-Butyl 2-(4-tert-butylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
- Molecular weight: 373.52 (C₂₀H₂₇N₃O₂S) .
Functional Group Modifications
Sulfanylidene vs. Oxo Group
- tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS: 865626-62-6)
- Molecular weight: 359.42 (C₁₉H₂₅N₃O₄) .
Reactivity and Stability
- Sulfanylidene-Containing Compounds :
- Oxo-Containing Compounds :
- More stable under ambient conditions but require protection of the ketone group during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
